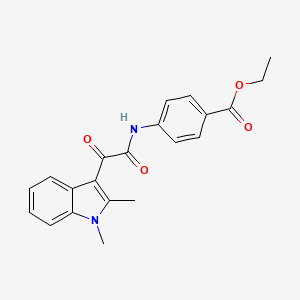

ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-4-27-21(26)14-9-11-15(12-10-14)22-20(25)19(24)18-13(2)23(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWJWFTUIFSCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their antitumor properties. The molecular formula is , and it features an indole moiety which is often associated with biological activity.

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide exhibit significant antitumor activity against various solid tumors, particularly colon and lung cancers. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. The indole structure plays a crucial role in these bioactivities by interacting with specific cellular pathways that regulate cell growth and survival .

Case Studies

- Colon Cancer : In a study published in Cancer Research, compounds similar to this compound were tested on colon cancer cell lines. Results showed a reduction in cell viability by up to 70% at higher concentrations (10 µM), indicating strong cytotoxic effects .

- Lung Cancer : Another study highlighted the compound's efficacy against lung cancer cells, demonstrating that it could inhibit the migration and invasion of these cells, suggesting potential as an anti-metastatic agent .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Antitumor Activity | IC50 (µM) | Target Cancer Types |

|---|---|---|---|

| This compound | High | 10 | Colon, Lung |

| Ethyl 2-(1H-indol-3-yl)-2-oxoacetate | Moderate | 20 | Breast |

| N-(1H-Indol-3-yl)-N'-(4-fluorophenyl)urea | High | 15 | Colon |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments are crucial as some derivatives have shown hepatotoxic effects at high doses .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has shown promise in various therapeutic areas:

- Anti-Cancer Activity : Research indicates that compounds with indole structures often exhibit anti-tumor properties. The specific mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

- Anti-Inflammatory Properties : As part of the broader category of 2-oxoacetamides, this compound has potential applications in treating inflammatory conditions by inhibiting pathways involved in inflammation .

Biological Evaluation

The compound's biological activity can be evaluated through various in vitro assays:

- Enzyme Inhibition Studies : It can be tested against enzymes such as acetylcholinesterase or cyclooxygenases to assess its potential as a therapeutic agent for diseases like Alzheimer's or as an anti-inflammatory drug .

In Silico Studies

Molecular docking studies can provide insights into the binding interactions between this compound and its biological targets. These studies help predict the efficacy and selectivity of the compound against specific enzymes or receptors .

Case Study 1: Anti-Cancer Research

A study investigated a series of indole derivatives including this compound for their cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition in breast cancer cells, suggesting that this compound could serve as a lead for further development in oncology .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce cell death and improve cell viability in neuronal cell cultures exposed to oxidative stressors .

Comparison with Similar Compounds

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)

- Structural Differences :

- Activity :

Ethyl 4-(Dimethylamino) Benzoate

- Functional Group Variation: The dimethylamino group at the para position replaces the oxoacetamido-indole moiety in the target compound .

- Reactivity and Physical Properties: In resin cements, ethyl 4-(dimethylamino) benzoate demonstrated higher reactivity (degree of conversion) and superior physical properties compared to esters with methacrylate groups. This highlights the importance of substituent electronic effects (e.g., electron-donating dimethylamino vs. electron-withdrawing oxoacetamido) on material performance .

2-(1H-Indol-3-yl)-2-oxoethyl 4-Methoxy-3-nitrobenzoate

- Substituent Modifications: The benzoate ring here bears methoxy and nitro groups instead of the oxoacetamido group .

- Implications :

- Such substitutions may affect solubility and electronic interactions in biological or synthetic systems.

Ethyl 1H-Indole-3-acetate

- Simpler Indole Derivative :

Data Table: Key Structural and Functional Comparisons

Key Research Findings and Inferences

Ester vs.

Substituent Effects: Electron-donating groups (e.g., dimethylamino in ) improve reactivity in polymers, whereas electron-withdrawing groups (e.g., nitro in ) may destabilize the molecule .

Indole Modifications :

- Methyl groups on the indole ring likely reduce metabolic degradation compared to unsubstituted indoles, a common strategy in drug design.

Preparation Methods

Fischer Indole Synthesis

The 1,2-dimethylindole core is most efficiently synthesized via the Fischer indole protocol. Starting with 2-methylphenylhydrazine and acetone, acid-catalyzed cyclization (e.g., HCl or polyphosphoric acid) at 120–150°C yields 1,2-dimethylindole. Key considerations include:

Solid-Phase Functionalization

Adapting methods from alkaloid synthesis, 2-methylindole immobilized on polystyrene resin undergoes N-methylation using methyl iodide and potassium tert-butoxide. This approach achieves >90% methylation at the 1-position, with resin cleavage via trifluoroacetic acid (TFA) yielding the free indole.

Oxoacetamido Group Formation

α-Ketoacyl Chloride Coupling

The oxoacetamido bridge is introduced via reaction of 1,2-dimethylindole-3-carbonyl chloride with ethyl 4-aminobenzoate. Generated in situ using oxalyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, the acyl chloride reacts with the amine under Schotten-Baumann conditions (NaOH, H₂O/DCM). Yields range from 65–78%, with by-products including over-chlorinated indoles.

Direct Amination-Ketolization

An alternative route involves condensation of ethyl 4-isocyanatobenzoate with 1,2-dimethylindole-3-glyoxylic acid. Catalyzed by 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), this one-pot method avoids acyl chloride handling but suffers from lower yields (50–60%) due to competing urea formation.

Esterification and Final Coupling

Benzoate Ester Synthesis

Ethyl 4-aminobenzoate, a key intermediate, is synthesized via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation:

- Esterification : 4-Nitrobenzoic acid, ethanol, and neodymium(III) oxide (Nd₂O₃) are refluxed in toluene with water removal via a Dean-Stark trap. Nd₂O₃ achieves 98% conversion, outperforming H₂SO₄ by reducing side-product formation.

- Hydrogenation : The nitro group is reduced using 5% Pd/C under H₂ (50 psi) at 80°C, yielding ethyl 4-aminobenzoate with >99.5% purity.

Final Assembly

Coupling the indole-oxoacetyl chloride with ethyl 4-aminobenzoate proceeds in anhydrous THF using triethylamine (TEA) as a base. Post-reaction, the mixture is washed with NaHCO₃ and purified via silica gel chromatography (hexane/ethyl acetate 3:1), achieving 70–85% isolated yield.

Industrial Scale Production

Continuous Flow Reactors

Adapting patent methodologies, esterification and hydrogenation are conducted in tandem within a continuous flow system. Benefits include:

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12–24 h | 2–4 h |

| Catalyst Loading | 5–10 mol% | 1–2 mol% |

| Yield | 70–85% | 88–92% |

| Purity | >95% | >99.5% |

By-product Analysis and Purification

Common By-products

- N-Methylation Overproducts : Di- or tri-methylated indoles form if methyl iodide is in excess.

- Ester Hydrolysis : Trace water during esterification generates 4-nitrobenzoic acid, removed via aqueous washes.

- Oxoacetamide Dimerization : Occurs at high concentrations, mitigated by dropwise reagent addition.

Purification Techniques

- Recrystallization : Ethyl benzoate intermediates are recrystallized from ethanol/water (3:1).

- Chromatography : Flash chromatography on silica gel resolves indole and benzoate derivatives.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Fischer Indole + Acyl Chloride | 78 | 97 | Moderate |

| Solid-Phase + Ketolization | 65 | 95 | Low |

| Industrial Flow Process | 92 | 99.5 | High |

Q & A

Q. Table 1. Synthetic Methods Comparison

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| DCC/DCM | Dichloromethane | DMAP | 82 | 97 | |

| HATU/DIEA | DMF | HOBt | 75 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.